1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its potential as a kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits various pharmacological activities and is used in medicinal chemistry.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester is unique due to its specific structure and the range of biological activities it exhibits.
Properties
CAS No. |
53975-71-6 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C8H7N3O3/c1-14-7(12)5-3-2-4-11-6(5)9-10-8(11)13/h2-4H,1H3,(H,10,13) |
InChI Key |
VFAKANVUXPLAFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.